molecular formula C15H14N2O2 B5240364 N'-benzoyl-4-methylbenzohydrazide CAS No. 19338-21-7

N'-benzoyl-4-methylbenzohydrazide

Cat. No.: B5240364
CAS No.: 19338-21-7
M. Wt: 254.28 g/mol
InChI Key: UCUBIDBNHZAKTI-UHFFFAOYSA-N
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Description

N'-benzoyl-4-methylbenzohydrazide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.105527694 g/mol and the complexity rating of the compound is 316. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Mesogenic Properties and Synthesis

N'-Benzoyl-4-methylbenzohydrazide derivatives have been studied for their mesogenic properties. In one study, rod-shaped 4-methylbenzoic acid-N′-(4′-n-alkoxybenzoyl) hydrazides were synthesized and cyclized to bent-shaped mesogenic oxadiazoles and thiadiazoles. These compounds exhibited enantiotropic nematic mesophase, highlighting their potential in liquid crystal technology (Prajapati & Modi, 2010).

2. Antimicrobial and Antibacterial Activity

This compound derivatives have shown antimicrobial and antibacterial activity. A study synthesized a series of hydrazone compounds from 4-methylbenzohydrazide, demonstrating moderate minimum inhibition concentration values against bacteria strains like Staphylococcus aureus and Escherichia coli (Lei et al., 2015).

3. Application in Agricultural Nanoparticles

Compounds related to this compound have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for agricultural use. These nanoparticles show potential in altering the release profiles of fungicides, offering new options for plant disease treatment and prevention (Campos et al., 2015).

4. Synthesis and Characterization in Chemical Studies

This compound derivatives have been synthesized and characterized for various chemical properties. Studies have investigated their thermal behavior, spectral characterization, and molecular geometry using methods like X-ray diffraction and NMR spectroscopy (Bharty et al., 2015).

5. Anticancer Activity

Derivatives of this compound have been evaluated for anticancer activities. For example, a group of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides was studied for cytotoxic properties against various cancer cells, showing potential as anticancer agents (Kaproń et al., 2018).

6. Chelating Agent in Polymers for Antimicrobial Activity

Polymaleimide containing dibenzoyl hydrazine pendant groups, related to this compound, have been used as chelating agents. Their metal complexes exhibited enhanced antimicrobial activity against various bacteria and fungi (Mohamed et al., 2018).

Properties

IUPAC Name

N'-benzoyl-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-7-9-13(10-8-11)15(19)17-16-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBIDBNHZAKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941013
Record name N-(4-Methylbenzoyl)benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19338-21-7
Record name N'-Benzoyl-4-methylbenzohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylbenzoyl)benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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